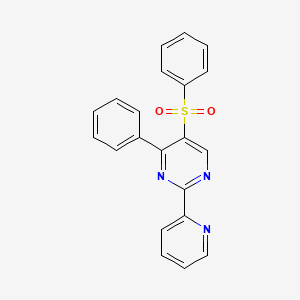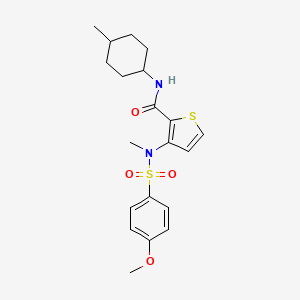
N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)新戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic organic compound that features a pyrrolidine ring attached to a pyrimidine core, with a pivalamide group
科学研究应用
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Biological Research: The compound is used to investigate the modulation of various biological pathways, including those involving cyclin-dependent kinases.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug discovery.
作用机制
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
For instance, as an antagonist, it could bind to the vanilloid receptor 1 and block its activity . As a modulator of the insulin-like growth factor 1 receptor, it could alter the receptor’s signaling .
Biochemical Pathways
Given its potential targets, it could be involved in pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Based on the activities of similar compounds, it could potentially have antioxidative and antibacterial properties, and it could affect the cell cycle .
生化分析
Biochemical Properties
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . Additionally, it acts as a modulator of the insulin-like growth factor 1 receptor and an antagonist of the vanilloid receptor 1 . These interactions highlight the compound’s potential in regulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cell cycle by modulating the activity of cyclin-dependent kinases and other cell cycle regulators . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions . For example, its inhibition of phosphodiesterase type 5 leads to increased levels of cyclic GMP, which in turn affects various signaling pathways. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.
Metabolic Pathways
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of isocitrate dehydrogenase 1 affects the tricarboxylic acid cycle, leading to changes in the levels of key metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular energy production.
Transport and Distribution
The transport and distribution of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and function, influencing the overall biochemical and cellular effects.
Subcellular Localization
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interactions with biomolecules and influence its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of trifluoroacetic acid as a catalyst and acetonitrile as the solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and various nucleophiles and oxidizing agents. The conditions often involve refluxing the reaction mixture and using inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.
相似化合物的比较
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Similar in structure but lacks the pivalamide group.
N-(pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is unique due to its combination of a pyrrolidine ring, a pyrimidine core, and a pivalamide group. This unique structure contributes to its specific biological activity and potential as a therapeutic agent.
属性
IUPAC Name |
2,2-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)13(19)16-10-11-15-7-6-12(17-11)18-8-4-5-9-18/h6-7H,4-5,8-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOHYMFMMDOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE](/img/structure/B2514438.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
![N-(4-fluorophenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2514446.png)


![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)


![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

